BenchChemオンラインストアへようこそ!

Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Metabolic stability Human liver microsomes Drug discovery

Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a conformationally rigid spirocyclic building block belonging to the 1-azaspiro[3.3]heptane family, which has been validated as a bioisosteric replacement for the piperidine ring in drug discovery programs. The core scaffold consists of an azetidine ring spiro-fused to a cyclobutane, with a Boc-protected nitrogen at position 1 and a ketone at position This substitution pattern places the carbonyl directly adjacent to the ring nitrogen, creating an α-amino ketone motif that is absent in the isomeric 6-oxo and 2-oxo counterparts, thereby endowing the compound with distinct reactivity for downstream derivatization.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 2408964-65-6
Cat. No. B2599983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate
CAS2408964-65-6
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)C12CCC2
InChIInChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-8(13)11(12)5-4-6-11/h4-7H2,1-3H3
InChIKeyMRBKPJGIOAOIFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS 2408964-65-6) – Compound Class and Procurement Relevance


Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a conformationally rigid spirocyclic building block belonging to the 1-azaspiro[3.3]heptane family, which has been validated as a bioisosteric replacement for the piperidine ring in drug discovery programs [1]. The core scaffold consists of an azetidine ring spiro-fused to a cyclobutane, with a Boc-protected nitrogen at position 1 and a ketone at position 3. This substitution pattern places the carbonyl directly adjacent to the ring nitrogen, creating an α-amino ketone motif that is absent in the isomeric 6-oxo and 2-oxo counterparts, thereby endowing the compound with distinct reactivity for downstream derivatization [2]. The compound is supplied as a solid with a typical purity of ≥95% and a molecular weight of 211.26 g·mol⁻¹ .

Why Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate Cannot Be Replaced by Generic In-Class Analogs


Although several Boc-protected oxo-azaspiro[3.3]heptane isomers share the same molecular formula (C₁₁H₁₇NO₃) and molecular weight (211.26), they are not functionally interchangeable. The position of the ketone group dictates the electronic environment of the azetidine nitrogen, the ring strain, and the available exit vectors for further elaboration. The 3-oxo substitution creates an α-amino ketone system with unique reactivity toward nucleophiles and reducing agents, whereas the 6-oxo isomer behaves as a simple cyclobutanone remote from the heteroatom, and the 2-oxo isomer is a β-lactam with fundamentally different ring-opening chemistry [1]. Furthermore, replacing the 1-azaspiro[3.3]heptane core with a piperidine or a 1-oxa-6-azaspiro[3.3]heptane scaffold alters metabolic stability, lipophilicity, and solubility to an extent that compromises structure–activity relationships in lead optimization campaigns [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant property divergences.

Quantitative Differentiation of Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate from Closest Analogs


Metabolic Stability: 1-Azaspiro[3.3]heptane Core vs. 2-Azaspiro[3.3]heptane Core – Half-Life Advantage in Human Liver Microsomes

In a direct head-to-head comparison using bupivacaine-derived model compounds, the 1-azaspiro[3.3]heptane scaffold demonstrated superior metabolic stability over the isomeric 2-azaspiro[3.3]heptane scaffold. The half-life (t₁/₂) of the 1-azaspiro[3.3]heptane-containing derivative was 52 min, nearly twice the 31 min observed for the 2-aza isomer [1]. Additionally, intrinsic clearance (CLint) in human liver microsomes was lower for the 1-aza scaffold (32 μL·min⁻¹·mg⁻¹) compared to the 2-aza scaffold (53 μL·min⁻¹·mg⁻¹), indicating slower oxidative metabolism [1]. Because the target compound bears the 1-azaspiro[3.3]heptane architecture, it is expected to confer this metabolic advantage when incorporated into drug-like molecules.

Metabolic stability Human liver microsomes Drug discovery

Lipophilicity Modulation: 1-Azaspiro[3.3]heptane vs. Piperidine – Experimental logD₇.₄ Comparison

Replacement of the piperidine ring with a 1-azaspiro[3.3]heptane scaffold resulted in a measurable increase in experimental lipophilicity. The model compound bearing the 1-azaspiro[3.3]heptane core (59) exhibited a logD₇.₄ of 3.6, compared to 3.3 for the piperidine-containing parent (57), representing an increase of 0.3 log units [1]. The isomeric 2-azaspiro[3.3]heptane analog (58) showed an identical logD₇.₄ of 3.6. Computed clogP values for the 1-aza scaffold and piperidine were both 3.8, indicating that the experimental lipophilicity shift is driven by conformational and electronic factors unique to the spirocyclic system [1].

Lipophilicity logD Bioisostere

Aqueous Solubility Enhancement: Heteroatom-Substituted Spiro[3.3]heptanes vs. Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes, including the 1-azaspiro[3.3]heptane class to which the target compound belongs, have been shown to exhibit higher aqueous solubility than their cyclohexane counterparts. The Carreira group reported that replacement of a 1,3‑heteroatom‑substituted cyclohexane with the corresponding spiro[3.3]heptane generally increases solubility and metabolic stability while lowering lipophilicity [1]. Although exact solubility values for the Boc‑protected 3‑oxo derivative are not publicly reported, the class‑level trend is consistently observed across diverse spiro[3.3]heptane derivatives [1].

Aqueous solubility Spiro[3.3]heptane Cyclohexane surrogate

Positional Ketone Differentiation: 3-Oxo α-Amino Ketone Reactivity vs. 6-Oxo Cyclobutanone in Isomeric Azaspiro[3.3]heptanes

The 3‑oxo substitution pattern places the ketone at the C3 position of the azetidine ring, directly adjacent to the ring nitrogen, creating an α‑amino ketone motif. This electronic arrangement enables reactions that are inaccessible to the 6‑oxo isomer (CAS 1363380-93-1), where the ketone resides on the cyclobutane ring remote from the heteroatom. The α‑amino ketone can participate in enamine formation, selective reduction to amino alcohols, and α‑functionalization chemistries that are foundational for diversifying lead compounds [1]. The 2‑oxo isomer (CAS 204132-37-6) is a β‑lactam with distinct ring‑strain and ring‑opening reactivity, further underscoring that these positional isomers are not synthetically interchangeable .

α-Amino ketone Synthetic utility Regioisomer differentiation

X‑Ray Conformational Analysis: Exit Vector Geometry of 1‑Azaspiro[3.3]heptane vs. Piperidine Scaffolds

X‑ray crystallographic analysis of 1‑azaspiro[3.3]heptane derivatives reveals a rigid spirocyclic framework with well‑defined exit vectors (distance r between N and C atoms, plane angles φ₁ and φ₂, dihedral angle θ) that differ from those of piperidine [1]. The Kirichok study computed geometric parameters for 1,2‑disubstituted piperidines from X‑ray data and compared them to the 1‑azaspiro[3.3]heptane scaffold, demonstrating that the spiro system introduces a distinct spatial arrangement of substituents [1]. This conformational restriction can be exploited to achieve target selectivity that is unattainable with the more flexible piperidine ring.

Exit vector Conformational restriction Scaffold hopping

Optimal Procurement and Research Application Scenarios for Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate


Scaffold Hopping in CNS Drug Discovery: Replacing Piperidine with a Metabolically Stabilized Spirocyclic Core

When a lead series contains a piperidine ring that suffers from rapid CYP450‑mediated oxidation, the 1‑azaspiro[3.3]heptane scaffold offers a validated bioisosteric replacement. The 52‑min half‑life in human liver microsomes, compared to 31 min for the 2‑aza isomer [1], supports prioritizing this core for CNS‑active candidates where metabolic stability is critical. The 3‑oxo functionality provides an additional vector for installing hydrogen‑bond acceptors or for reductive amination to access amine derivatives.

Building Block for α‑Amino Ketone‑Based Library Synthesis

The 3‑oxo group adjacent to the azetidine nitrogen creates an α‑amino ketone that can be selectively reduced to a 3‑hydroxy‑1‑azaspiro[3.3]heptane or elaborated via enamine alkylation. This regiochemistry is not available from the 6‑oxo isomer, making this compound the preferred choice for libraries requiring functionalization at the C3 position. The Boc protecting group ensures compatibility with standard solid‑phase and solution‑phase parallel synthesis protocols [2].

Physicochemical Property Optimization in Lead Series with Suboptimal Solubility

When a lead compound containing a 1,3‑heteroatom‑substituted cyclohexane exhibits poor aqueous solubility, switching to the spiro[3.3]heptane core is supported by class‑level evidence of enhanced solubility [2]. The 1‑azaspiro[3.3]heptane scaffold additionally offers a 0.3‑unit increase in logD₇.₄ over piperidine [1], which can be leveraged to fine‑tune permeability while maintaining solubility within an acceptable range.

Late‑Stage Diversification via Ketone‑Directed C–H Functionalization

The 3‑oxo group can serve as a directing group for transition‑metal‑catalyzed C–H activation at the adjacent methylene positions, enabling late‑stage diversification of the spirocyclic core. This strategy is structurally enabled by the α‑amino ketone motif and is not feasible with the 6‑oxo or 2‑oxo isomers, providing a compelling rationale for selecting this particular regioisomer in synthetic planning [2].

Quote Request

Request a Quote for Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.